molecular formula C24H20ClN3O2S B300016 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

货号 B300016
分子量: 450 g/mol
InChI 键: VLPRORBEWKUXPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome system (UPS) and regulates the degradation of proteins involved in cell cycle progression, DNA repair, and apoptosis.

科学研究应用

MLN4924 has been extensively studied for its potential applications in cancer therapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide is essential for the activation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of many proteins involved in cancer cell proliferation and survival. MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, leading to the stabilization of CRL substrates and the induction of apoptosis in cancer cells. MLN4924 has shown promising results in preclinical studies, and several clinical trials are ongoing to evaluate its safety and efficacy in cancer patients.

作用机制

MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide by binding to its active site and preventing the activation of NEDD8, a small ubiquitin-like protein that is essential for the activation of CRLs. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide leads to the accumulation of CRL substrates, including the tumor suppressor protein p27, which promotes cell cycle arrest and apoptosis. MLN4924 also induces the accumulation of DNA damage response proteins, such as γH2AX and 53BP1, leading to the activation of the DNA damage response pathway and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer cells. MLN4924 also inhibits tumor growth in xenograft models of human cancer. In addition, MLN4924 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy. MLN4924 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.

实验室实验的优点和局限性

MLN4924 is a potent and selective inhibitor of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, making it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. MLN4924 has been used to study the effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide inhibition on the proteasome, DNA damage response, and cell cycle progression. However, MLN4924 has some limitations for lab experiments. MLN4924 has a short half-life in vivo, which may limit its efficacy in animal models and clinical trials. MLN4924 also has off-target effects on other enzymes that use ATP as a substrate, such as casein kinase 2 and PIM kinases.

未来方向

For MLN4924 research include the identification of biomarkers that can predict response to treatment, the optimization of dosing regimens, and the development of combination therapies that can enhance the efficacy of MLN4924. MLN4924 may also have potential applications in other diseases, such as neurodegenerative disorders, where UPS dysfunction has been implicated in disease pathogenesis.

合成方法

MLN4924 is a synthetic compound that was first described in 2009 by Soucy et al. The synthesis of MLN4924 involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. This intermediate is then reacted with 2-cyanophenylsulfanyl chloride to produce N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

属性

产品名称

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

分子式

C24H20ClN3O2S

分子量

450 g/mol

IUPAC 名称

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-cyanophenyl)sulfanylbenzamide

InChI

InChI=1S/C24H20ClN3O2S/c25-20-15-18(9-10-21(20)28-11-13-30-14-12-28)27-24(29)19-6-2-4-8-23(19)31-22-7-3-1-5-17(22)16-26/h1-10,15H,11-14H2,(H,27,29)

InChI 键

VLPRORBEWKUXPP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

规范 SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。